2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide 2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 902903-85-9
VCID: VC6346214
InChI: InChI=1S/C24H19N3O4S/c1-15-6-4-7-16(12-15)25-20(28)14-32-24-26-21-18-9-2-3-10-19(18)31-22(21)23(29)27(24)13-17-8-5-11-30-17/h2-12H,13-14H2,1H3,(H,25,28)
SMILES: CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53
Molecular Formula: C24H19N3O4S
Molecular Weight: 445.49

2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide

CAS No.: 902903-85-9

Cat. No.: VC6346214

Molecular Formula: C24H19N3O4S

Molecular Weight: 445.49

* For research use only. Not for human or veterinary use.

2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-methylphenyl)acetamide - 902903-85-9

Specification

CAS No. 902903-85-9
Molecular Formula C24H19N3O4S
Molecular Weight 445.49
IUPAC Name 2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C24H19N3O4S/c1-15-6-4-7-16(12-15)25-20(28)14-32-24-26-21-18-9-2-3-10-19(18)31-22(21)23(29)27(24)13-17-8-5-11-30-17/h2-12H,13-14H2,1H3,(H,25,28)
Standard InChI Key QYCKFSGICSSABZ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53

Introduction

Synthesis

Although specific synthetic pathways for this compound are not directly available in the provided references, the general methodology for synthesizing similar compounds involves:

  • Formation of the Tricyclic Core:

    • Multistep reactions involving cyclization of precursors containing nitrogen and oxygen functionalities.

    • Use of reagents like sulfur or thiol derivatives to introduce the sulfanyl group.

  • Furan Substitution:

    • Functionalization of furan derivatives through Friedel-Crafts alkylation or other electrophilic substitution reactions.

  • Acetamide Formation:

    • Coupling reactions between amines (e.g., 3-methylphenylamine) and acyl chlorides or anhydrides.

Advanced techniques such as microwave-assisted synthesis or solvent-free conditions may optimize yields and reduce reaction times.

Analytical Characterization

To confirm the structure of such a compound, standard analytical methods are employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1H^1H) and Carbon (13C^13C) NMR spectra provide insights into the chemical environment of hydrogen and carbon atoms.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic absorption bands (e.g., C=O stretch for acetamide, S-H stretch for sulfanyl groups).

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation patterns.

  • X-Ray Crystallography:

    • Confirms three-dimensional molecular geometry.

Potential Applications

Given its structural features, this compound may exhibit several biological or chemical properties:

  • Pharmaceutical Potential:

    • The tricyclic framework combined with heteroatoms suggests possible activity as an enzyme inhibitor or receptor modulator.

    • Sulfanyl derivatives are known for antimicrobial and anti-inflammatory properties.

    • Furan-containing compounds often show antioxidant activity.

  • Chemical Research:

    • The molecule could serve as a precursor for further functionalization in synthetic organic chemistry.

    • Its heterocyclic nature makes it suitable for studying tautomerism or resonance effects.

Comparison with Related Compounds

Property/FeatureTitle CompoundRelated Compounds
Core StructureTricyclic diazatricyclo systemFuranones, pyrazoles, or thiazolidines
Functional GroupsFuran ring, sulfanyl group, acetamideOxadiazoles, triazoles, thiadiazoles
Biological ActivityPotential anti-inflammatory, antimicrobialKnown activities include enzyme inhibition and antioxidant properties
Synthesis ComplexityHigh due to multiple fused rings and heteroatomsModerate to high depending on the specific derivative

Research Gaps and Future Directions

  • Comprehensive biological assays are needed to evaluate pharmacological activities such as anti-inflammatory or antimicrobial effects.

  • Computational studies (e.g., molecular docking) could predict binding affinities to biological targets like enzymes or receptors.

  • Optimization of synthetic routes to improve yield and scalability for industrial applications.

This compound's unique structure positions it as a promising candidate for further research in medicinal chemistry and material science domains.

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